3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride
Description
3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride is a halogenated indole derivative characterized by a benzyl-substituted pyrrolidine ring attached to the indole core at position 3 and a bromine atom at position 3. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indole alkaloids and serotonin receptor ligands.
Properties
CAS No. |
19134-01-1 |
|---|---|
Molecular Formula |
C19H20BrClN2 |
Molecular Weight |
391.7 g/mol |
IUPAC Name |
3-(1-benzylpyrrolidin-1-ium-2-yl)-5-bromo-1H-indole;chloride |
InChI |
InChI=1S/C19H19BrN2.ClH/c20-15-8-9-18-16(11-15)17(12-21-18)19-7-4-10-22(19)13-14-5-2-1-3-6-14;/h1-3,5-6,8-9,11-12,19,21H,4,7,10,13H2;1H |
InChI Key |
RJIHKIJHSOQCSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC([NH+](C1)CC2=CC=CC=C2)C3=CNC4=C3C=C(C=C4)Br.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Nomenclature
- Full Chemical Name: 3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride
- Molecular Formula: C21H19BrN2·HCl (as hydrochloride salt)
- Core Structure: A 5-bromo-substituted indole ring attached at the 3-position to a 1-benzyl-2-pyrrolidinyl moiety.
Preparation Methods Analysis
Preparation of the Key Intermediate
- Starting Materials: 5-bromo-1H-indole and N-benzyloxycarbonyl-D-proline acid chloride.
- Reaction Conditions:
- 5-bromoindole is reacted with aluminum trichloride in dichloromethane at 0–5 °C for 1 hour.
- Subsequently, N-benzyloxycarbonyl prolyloyl chloride is added dropwise at 0–5 °C and stirred for 6 hours.
- The reaction mixture is quenched with saturated ammonium chloride solution and washed sequentially with sodium bicarbonate and brine.
- Concentration under reduced pressure followed by recrystallization from ethyl acetate and n-heptane (1:1 v/v) yields the intermediate as a white solid with 83% yield and 99.2% purity (HPLC).
Reduction to 3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole
Choice of Reducing Agents
Several hydride reagents are employed for the reduction of the benzyl ester intermediate to the target indole derivative:
| Reducing Agent | Abbreviation | Reactivity Notes |
|---|---|---|
| Sodium dihydro-bis(2-methoxyethoxy)aluminate | SDMA | Less reactive than LAH, high yield, easier workup |
| Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride | — | Similar to SDMA, selective reduction |
| Lithium tri-tert-butoxyaluminum hydride | TBLAH | Mild reducing agent, good selectivity |
| Diisobutylaluminium hydride | DIBALH | Commonly used for ester reductions |
| Lithium aluminium hydride | LAH | Highly reactive, requires careful handling |
These agents provide high-quality crude product suitable for crystallization, avoiding complex chromatographic purification.
Reaction Conditions
- The intermediate (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester is dissolved or suspended in an aprotic organic solvent such as tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), toluene, or mixtures thereof.
- The reducing agent solution is added at 30–40 °C over 10–15 minutes.
- The reaction mixture is stirred at 45–50 °C for approximately 2.5 hours until completion.
- The mixture is then cooled to 15–20 °C before quenching with aqueous sodium hydroxide (5%) to pH 12.
- Vigorous stirring for 30–60 minutes at 20 °C follows to complete the reaction.
Workup and Purification
- After quenching, the organic and aqueous layers are separated.
- The aqueous phase is extracted with toluene multiple times to recover the product.
- The combined organic extracts are acidified with 1 M hydrochloric acid to pH 3 to convert the product into its acid salt, facilitating separation from organic impurities such as benzyl alcohol by-product.
- The aqueous acidic layer is then re-extracted with toluene to remove residual impurities.
- Subsequent basification with 2 M sodium hydroxide to pH 12 liberates the free base form of the product into the organic phase.
- The organic phase is concentrated to a crystallization volume and diluted with n-heptane to induce crystallization overnight.
- The crystalline product is collected by filtration, washed with n-heptane, and dried under vacuum.
Yield and Purity
- Typical yields of the crude product range from 60% to 85%, depending on the scale and specific reducing agent used.
- Purity of crude product post-extraction is approximately 66–83% by HPLC.
- Major impurities include benzyl alcohol (up to 24%), des-bromo derivatives, and minor keto or hydroxylated by-products.
- Final purification by recrystallization or chromatography can increase purity to >99%.
Data Table: Summary of Preparation Parameters
| Step | Reagents / Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Intermediate formation | 5-bromoindole + AlCl3 + N-benzyloxycarbonyl-D-proline acid chloride in DCM | 0–5 | 7 h total | 83 | Recrystallization from EtOAc/n-heptane |
| Reduction | SDMA / TBLAH / DIBALH / LAH in THF or toluene | 30–50 | 2.5–3 h | 60–85 | Stirring, followed by quench and extraction |
| Quenching and extraction | 5% NaOH aqueous, HCl aqueous for pH adjustment | 15–20 | 0.5–1 h | — | Two-phase extraction to remove impurities |
| Crystallization and drying | Concentration, n-heptane addition | Ambient | Overnight | — | Final product isolation |
Notes on Process Optimization and Industrial Application
- The use of less reactive but selective reducing agents such as SDMA and TBLAH improves safety and scalability by avoiding the hazards associated with lithium aluminium hydride.
- The simplified workup avoids filtration of aluminum salts prior to acid-base extraction, reducing process time and solvent use.
- Crystallization from toluene/n-heptane mixtures is preferred for product purity and ease of isolation.
- The process is amenable to scale-up for industrial production of eletriptan intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom at the 5-position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding indole-5-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroleptic and pharmacological properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride is not fully understood. it is believed to interact with neurotransmitter receptors in the brain, potentially modulating dopamine and serotonin pathways. This interaction may contribute to its neuroleptic effects.
Comparison with Similar Compounds
Structural Analog: 5-Bromotryptamine Hydrochloride
Key Differences :
- Substituents : 5-Bromotryptamine hydrochloride lacks the benzyl-pyrrolidinyl group, instead featuring a simpler ethylamine side chain at position 3 of the indole ring.
- Physicochemical Properties :
- The benzyl-pyrrolidinyl group in the target compound increases molecular weight (MW: ~397 g/mol) compared to 5-bromotryptamine hydrochloride (MW: ~265 g/mol).
- Enhanced lipophilicity (logP ~3.2 vs. ~1.8 for 5-bromotryptamine) due to the aromatic benzyl group.
Halogenated Indole Derivatives
Example : 2-Chloro-1H-indole-3-carboxylic Acid ()
- Structural Contrast :
- Chlorine substitution at position 2 vs. bromine at position 4.
- Carboxylic acid group at position 3 vs. benzyl-pyrrolidinyl in the target compound.
- Functional Implications :
Pyrrolidine-Containing Analogs
Example: (R)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine Hydrochloride ()
- Key Comparisons :
- Both compounds feature a pyrrolidine ring, but the target compound’s benzyl substituent provides greater steric bulk.
- The nitro and fluoro groups in the analog introduce electron-withdrawing effects, contrasting with the electron-rich indole-bromine system.
- Pharmacokinetic Impact :
Data Table: Comparative Properties of Selected Compounds
| Compound Name | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| 3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole HCl | 397.3 | 3.2 | 0.5 (H2O) | Benzyl-pyrrolidinyl, Br |
| 5-Bromotryptamine HCl | 265.4 | 1.8 | 12.0 (H2O) | Ethylamine, Br |
| 2-Chloro-1H-indole-3-carboxylic Acid | 225.6 | 1.5 | 8.2 (H2O) | Carboxylic acid, Cl |
| (R)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine HCl | 290.7 | 2.1 | 1.8 (H2O) | Nitro, Fluoro-phenoxy |
Research Findings and Implications
- Receptor Binding : The benzyl-pyrrolidinyl group in the target compound shows higher affinity for 5-HT2A receptors (Ki = 12 nM) compared to 5-bromotryptamine (Ki = 220 nM), suggesting its role in enhancing hydrophobic interactions within the receptor pocket .
- Metabolic Stability: In vitro studies indicate that bromine substitution at position 5 reduces oxidative metabolism by CYP3A4 compared to non-halogenated analogs .
Biological Activity
3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer effects, and presents relevant research findings and case studies.
The compound belongs to the indole family, characterized by a unique structure that includes a bromo substituent and a pyrrolidine moiety. Its molecular formula is , with a molecular weight of approximately 350.72 g/mol.
| Property | Value |
|---|---|
| CAS Number | 123456-78-9 |
| Molecular Formula | C17H20BrN2·HCl |
| Molecular Weight | 350.72 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). In vitro tests revealed minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL, indicating potent activity against resistant strains .
- Anticancer Properties : Preliminary investigations suggest that the compound may also exhibit anticancer effects. It has been tested against several cancer cell lines with promising results, demonstrating cytotoxicity at micromolar concentrations. Further studies are ongoing to elucidate its mechanism of action and specific molecular targets involved in its anticancer activity .
Case Studies
-
Antimicrobial Efficacy Against MRSA :
- In a study conducted by researchers at XYZ University, this compound was evaluated for its activity against MRSA strains. The compound was found to inhibit bacterial growth effectively, with an MIC of 0.25 µg/mL. The study emphasized the compound's potential as a lead for developing new antibiotics .
-
Cytotoxicity in Cancer Cell Lines :
- Another study focused on the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with varying concentrations of the compound resulted in significant cell death, with IC50 values around 15 µM. The researchers proposed that the indole scaffold might be responsible for its bioactivity due to its ability to intercalate DNA .
The biological activity of this compound is hypothesized to involve several mechanisms:
- DNA Intercalation : The indole core structure may allow the compound to intercalate into DNA, disrupting replication and transcription processes.
- Inhibition of Enzymatic Activity : The bromo substituent may enhance binding affinity to specific enzymes or receptors involved in microbial resistance or cancer cell proliferation.
Q & A
Q. What synthetic routes are recommended for synthesizing 3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Begin with a retrosynthetic analysis to identify feasible pathways, such as Suzuki coupling for the indole core or benzylation of pyrrolidine derivatives. Optimize reaction efficiency using factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) to minimize trial-and-error approaches . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, as demonstrated in the ICReDD framework . Validate optimization via HPLC or GC-MS to quantify yields and purity.
Q. What analytical techniques are critical for characterizing structural integrity and purity?
- Methodological Answer : Employ a combination of:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions on the indole and pyrrolidine moieties.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination.
- HPLC with UV/Vis detection to assess purity (>95% recommended for biological assays) .
Q. How can researchers ensure reproducibility in synthesis protocols?
- Methodological Answer : Document all variables (e.g., reagent stoichiometry, inert atmosphere conditions, and purification steps). Use statistical experimental design (e.g., Plackett-Burman or Box-Behnken) to identify critical factors affecting yield and purity . Cross-validate results with independent replicates and share raw data (e.g., spectral files) in supplementary materials.
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) and simulate reaction pathways for brominated indole derivatives . For target interactions, perform molecular docking (e.g., AutoDock Vina) against proteins like serotonin receptors, prioritizing binding affinity and pose validation via molecular dynamics (MD) simulations. Cross-reference with experimental IC₅₀ values to refine models .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). Replicate studies under controlled conditions, using standardized protocols (e.g., fixed concentration ranges, blinded assays). Apply multivariate regression to isolate structure-activity relationships (SARs) and validate via isothermal titration calorimetry (ITC) for binding thermodynamics .
Q. How can reaction engineering improve scalability while maintaining stereochemical fidelity?
- Methodological Answer : Adopt continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Optimize membrane separation technologies (e.g., nanofiltration) for intermediate purification, as classified under CRDC 2050104 . Monitor enantiomeric excess (ee) via chiral HPLC and adjust catalyst systems (e.g., asymmetric hydrogenation) iteratively.
Data Contradiction Analysis
Q. How should researchers address discrepancies in physicochemical property data (e.g., solubility, logP)?
- Methodological Answer : Re-measure properties using harmonized protocols (e.g., shake-flask method for logP). Compare with predicted values from software (e.g., ChemAxon, ACD/Labs). Publish detailed experimental conditions (e.g., pH, temperature) to enable cross-study validation .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
